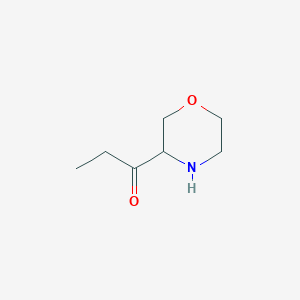

1-(Morpholin-3-yl)propan-1-one

Description

Significance of Morpholine (B109124) Scaffolds in Advanced Chemical Research

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable biological and pharmacokinetic properties. sci-hub.senih.gov Its presence is noted in numerous approved drugs and experimental compounds targeting a wide array of biological targets. sci-hub.seontosight.ai The morpholine moiety can act as a pharmacophore, directly interacting with biological receptors, or serve as a scaffold to orient other functional groups for optimal binding. sci-hub.se This versatility has led to its inclusion in compounds with diverse pharmacological activities, including anticancer, antidepressant, and anti-inflammatory properties. sci-hub.setandfonline.comjchemrev.com

Beyond pharmaceuticals, morpholine derivatives are utilized in various industrial applications, such as corrosion inhibitors and rubber additives. jchemrev.comjchemrev.com In the realm of synthetic chemistry, chiral morpholines serve as valuable synthons for the creation of enantiomerically pure amino acids and alcohols, and as catalysts or ligands in asymmetric synthesis. researchgate.net The continuous development of novel synthetic methodologies to create diverse libraries of morpholine-based compounds underscores their importance in drug discovery and materials science. nih.govresearchgate.net

Overview of 3-Substituted Morpholine Ketones and Analogous Structures

Within the broad family of morpholine derivatives, those bearing a substituent at the C-3 position are of particular interest. The introduction of a ketone functionality at this position gives rise to 3-substituted morpholine ketones, a class of compounds with distinct chemical characteristics.

The specific compound, 1-(Morpholin-3-yl)propan-1-one, features a propan-1-one group attached to the third carbon atom of the morpholine ring. This structural arrangement places the carbonyl group of the ketone adjacent to the heterocyclic ring. The presence of the nitrogen and oxygen atoms in the morpholine ring can influence the reactivity of the ketone. The nitrogen atom, in particular, can participate in intramolecular interactions that may affect the conformation and chemical behavior of the molecule. The stereochemistry at the C-3 position is also a key feature, as the substituent can exist in different spatial orientations, potentially leading to diastereomers with distinct biological activities. acs.orgnih.gov

The chemical literature documents a variety of morpholine-containing ketones, highlighting their significance in different areas of chemical research. For instance, N-acylmorpholines have been synthesized and investigated for their potential as antifungal agents. acs.orgnih.gov In the field of medicinal chemistry, novel morpholine ketone analogs have been developed as potent histamine (B1213489) H3 receptor inverse agonists with potential applications in promoting wakefulness. nih.gov Furthermore, morpholine-containing α,β-unsaturated ketones, or chalcones, have been synthesized and evaluated as inhibitors of enzymes such as monoamine oxidase-B and acetylcholinesterase, which are relevant targets in neurodegenerative diseases. tandfonline.com The synthesis of C-substituted morpholines, including those with ketone functionalities, is an active area of research, with various methods being developed to access these structures diastereoselectively. acs.orgacs.org

Interactive Data Table: Research on Morpholine-Containing Ketones

| Compound Class | Area of Investigation | Key Findings | Relevant Citations |

| N-Acylmorpholines | Antifungal Activity | Certain isomers showed significant in vivo protection against fungal infections. | acs.org, nih.gov |

| Morpholine Ketone Analogs | Histamine H3 Receptor Inverse Agonism | A novel class of antagonists demonstrated robust wake-promoting activity in preclinical models. | nih.gov |

| Morpholine-based Chalcones | Enzyme Inhibition (MAO-B, AChE) | Compounds exhibited potent and selective inhibition of MAO-B, with some also showing moderate AChE inhibition. | tandfonline.com |

| 3-Substituted Morpholines | Synthetic Methodology | Diastereoselective and diastereoconvergent synthetic routes have been developed to access conformationally rigid morpholines. | acs.org |

| Enamines of Acyclic Ketones | Cyclohexane-1,3-dione Preparation | The reaction of α,β-unsaturated acid chlorides with morpholine enamines of ketones leads to the formation of substituted cyclohexanediones. | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-morpholin-3-ylpropan-1-one |

InChI |

InChI=1S/C7H13NO2/c1-2-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 |

InChI Key |

UTXNMWVUBYXFJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1COCCN1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and three-dimensional arrangement of atoms.

The ¹H NMR spectrum of 1-(Morpholin-3-yl)propan-1-one is expected to reveal distinct signals corresponding to the protons of the propanone group and the morpholine (B109124) ring. The presence of a chiral center at the C3 position of the morpholine ring renders adjacent protons diastereotopic, leading to more complex splitting patterns than would be seen in a symmetrical molecule.

Propanone Protons: The propanoyl group (–C(O)CH₂CH₃) will give rise to two characteristic signals:

A triplet at approximately 1.1 ppm, integrating to three protons, corresponding to the terminal methyl (CH₃) group. This signal is split by the adjacent methylene (B1212753) protons.

A quartet at a more downfield region, around 2.4 ppm, integrating to two protons. docbrown.info This signal corresponds to the methylene (CH₂) group, which is deshielded by the adjacent carbonyl group and split by the neighboring methyl protons.

Morpholine Protons: The morpholine ring protons will exhibit more complex signals due to the chiral center and the influence of the nitrogen and oxygen heteroatoms.

N-H Proton: A broad singlet is anticipated, with a chemical shift that is highly dependent on solvent and concentration.

C3-H Proton: The single proton on the chiral carbon (C3) is attached to a nitrogen atom and the propanoyl group. It is expected to appear as a multiplet in the range of 3.0-3.5 ppm.

Ring Methylene Protons (C2, C5, C6): The protons on the remaining three methylene groups of the ring are all chemically non-equivalent and diastereotopic. This will result in a series of complex multiplets. Protons on carbons adjacent to the oxygen atom (C6) are expected to resonate at the most downfield positions within the ring system (typically 3.5-3.9 ppm). Protons on carbons adjacent to the nitrogen atom (C2 and C5) would likely appear in the 2.5-3.2 ppm region. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Propanone -CH₃ | ~1.1 | Triplet (t) | 3H |

| Propanone -CH₂- | ~2.4 | Quartet (q) | 2H |

| Morpholine N-H | Variable | Broad Singlet (br s) | 1H |

| Morpholine C3-H | ~3.0 - 3.5 | Multiplet (m) | 1H |

| Morpholine C2, C5 -CH₂- | ~2.5 - 3.2 | Multiplets (m) | 4H |

| Morpholine C6 -CH₂- | ~3.5 - 3.9 | Multiplets (m) | 2H |

A broadband-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can distinguish between CH₃, CH₂, CH, and quaternary carbons. libretexts.orglibretexts.org

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear as a weak signal in the far downfield region, typically around 208-212 ppm. This signal will be absent in all DEPT spectra. illinois.edu

Morpholine Carbons: The carbon atom adjacent to the oxygen (C6) is expected around 67-70 ppm. chemicalbook.com The carbons adjacent to the nitrogen (C2 and C5) would appear around 45-55 ppm. The chiral carbon (C3), being attached to nitrogen and the electron-withdrawing propanoyl group, would likely resonate in the 50-60 ppm range.

Propanone Carbons: The methylene carbon of the propanone group is expected around 35 ppm, while the terminal methyl carbon will appear at the most upfield position, around 8-10 ppm. docbrown.info

A DEPT-135 experiment would show positive signals for the CH₃ (propanone) and CH (C3-morpholine) carbons, and negative signals for the CH₂ carbons (propanone, C2, C5, and C6 of morpholine). pressbooks.pub A DEPT-90 spectrum would exclusively show the signal for the CH carbon (C3).

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| Propanone C=O | ~208 - 212 | No Signal | No Signal |

| Morpholine C6 | ~67 - 70 | No Signal | Negative |

| Morpholine C3 | ~50 - 60 | Positive | Positive |

| Morpholine C2, C5 | ~45 - 55 | No Signal | Negative |

| Propanone -CH₂- | ~35 | No Signal | Negative |

| Propanone -CH₃ | ~8 - 10 | No Signal | Positive |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals and for determining the compound's conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key expected correlations include a cross-peak between the propanone's CH₂ and CH₃ signals. Within the morpholine ring, the C3-H proton would show correlations to the two C2 protons, and the C5 protons would show correlations to the C6 protons, confirming the connectivity. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information for stereochemical and conformational analysis. For this compound, the morpholine ring is expected to adopt a chair conformation. NOESY can determine the orientation (axial or equatorial) of the propanoyl substituent at C3 by observing its spatial proximity to axial or equatorial protons on other parts of the ring. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, establishing the molecular weight and offering insights into the structure.

The molecular formula of this compound is C₇H₁₃NO₂, with a calculated molecular weight of approximately 143.18 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 143.

Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the ethyl radical (•CH₂CH₃) from the propanoyl group, resulting in a prominent fragment ion at m/z = 114.

Cleavage at the C3-carbonyl bond: This would lead to the formation of a morpholin-3-yl cation fragment at m/z = 86.

Ring fragmentation: The morpholine ring itself can undergo characteristic fragmentation, leading to smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental composition, distinguishing C₇H₁₃NO₂ from other possible formulas with the same nominal mass, thereby confirming the molecular formula. researchgate.net

Infrared (IR) Spectroscopy (FT-IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, anticipated in the region of 1710-1720 cm⁻¹. mdpi.comdocbrown.info

N-H Stretch: A moderate absorption band for the secondary amine N-H bond, typically appearing around 3300-3500 cm⁻¹.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the alkyl portions of the molecule, typically found between 2850 and 3000 cm⁻¹. researchgate.net

C-O Stretch: A strong band associated with the ether C-O-C linkage within the morpholine ring, expected around 1100-1120 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | ~3300 - 3500 | Medium |

| Alkane | C-H stretch | ~2850 - 3000 | Medium-Strong |

| Ketone | C=O stretch | ~1710 - 1720 | Strong |

| Ether | C-O stretch | ~1100 - 1120 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide definitive structural information. mdpi.com

This analysis would yield:

Unambiguous Confirmation of Connectivity: It would confirm the atomic connections as predicted by other spectroscopic methods.

Precise Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule.

Conformational Details: The analysis would reveal the exact conformation of the morpholine ring, which is anticipated to be a chair form, similar to other morpholine derivatives. nih.govresearchgate.net

Stereochemistry: It would definitively establish the relative stereochemistry and the orientation (axial or equatorial) of the propanoyl group on the C3 chiral center.

Intermolecular Interactions: The crystal structure would show how individual molecules pack in the solid state, revealing any intermolecular forces such as hydrogen bonding involving the N-H group and the carbonyl oxygen.

Conformational Analysis of the Morpholine Ring in the Crystalline State

While specific crystallographic data for this compound is not publicly available, the general principles of conformational analysis for morpholine-containing compounds can be discussed. In related structures, the chair conformation is well-established. For instance, in the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring is observed to adopt a chair conformation. researchgate.netnih.gov Similarly, the morpholine group in 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one also exhibits a chair conformation. nih.gov

Spectroscopic methods, in conjunction with theoretical calculations, have been employed to study the conformational preferences of the morpholine ring. acs.org These studies consistently identify the chair form as the most stable, with equatorial and axial orientations of substituents on the nitrogen atom being the primary conformers. acs.org The preference for a particular conformer can significantly influence the compound's reactivity and biological interactions.

For this compound, the propan-1-one substituent at the C3 position of the morpholine ring would influence the specific geometry of the chair conformation. The precise bond lengths, bond angles, and torsion angles that define this conformation would be determined through single-crystal X-ray diffraction analysis. Such an analysis would provide definitive proof of the chair conformation and offer detailed metric parameters for the entire molecule.

To illustrate the type of data obtained from such an analysis, a hypothetical data table based on typical values for morpholine derivatives is presented below. It is important to note that these are representative values and not experimental data for this compound.

Table 1: Hypothetical Crystallographic Data for the Morpholine Ring of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| O1-C2 | 1.43 |

| C2-C3 | 1.52 |

| C3-N4 | 1.47 |

| N4-C5 | 1.47 |

| C5-C6 | 1.52 |

| C6-O1 | 1.43 |

| Bond Angles (°) | |

| C6-O1-C2 | 111.0 |

| O1-C2-C3 | 110.0 |

| C2-C3-N4 | 110.0 |

| C3-N4-C5 | 112.0 |

| N4-C5-C6 | 110.0 |

| C5-C6-O1 | 110.0 |

| Torsion Angles (°) | |

| C6-O1-C2-C3 | -60.0 |

| O1-C2-C3-N4 | 60.0 |

| C2-C3-N4-C5 | -60.0 |

| C3-N4-C5-C6 | 60.0 |

| N4-C5-C6-O1 | -60.0 |

| C5-C6-O1-C2 | 60.0 |

Note: The data in this table is hypothetical and serves for illustrative purposes only. Actual experimental data would be required for a definitive conformational analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. researchgate.netmdpi.com These calculations provide a theoretical framework for understanding molecular behavior at the quantum level.

Electronic Structure and Reactivity Descriptors

The electronic landscape of a molecule is key to its reactivity. Descriptors derived from DFT, such as Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP), offer a detailed picture of this landscape.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons, indicating nucleophilic potential, while the LUMO signifies the ability to accept electrons, highlighting electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For 1-(Morpholin-3-yl)propan-1-one, the HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms of the morpholine (B109124) ring and the carbonyl oxygen, while the LUMO would likely be distributed over the carbonyl group, which is an electron-deficient center.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electron density distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). In this compound, the MEP would show negative potential around the carbonyl oxygen and the morpholine oxygen and nitrogen atoms, marking them as likely sites for electrophilic attack. Conversely, positive potential regions would be found around the hydrogen atoms.

Table 1: Key Electronic and Reactivity Descriptors

| Parameter | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High energy, localized on heteroatoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low energy, localized on the carbonyl group. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | Moderate gap, suggesting moderate reactivity. |

| MEP Negative Regions | Areas of high electron density; potential sites for electrophilic attack. | Carbonyl oxygen, morpholine nitrogen and oxygen. |

| MEP Positive Regions | Areas of low electron density; potential sites for nucleophilic attack. | Hydrogen atoms, particularly on the carbon backbone. |

Mechanistic Investigations of Organic Reactions

DFT calculations are instrumental in mapping the reaction pathways of organic transformations by determining the structures and energies of reactants, transition states, and products. nih.gov For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the morpholine nitrogen, DFT can be used to calculate the activation energies. This information helps in predicting the feasibility and kinetics of a reaction, providing insights into which pathways are energetically favorable.

Molecular Modeling and Docking Studies of Chemical Interactions

Molecular modeling and docking are essential computational techniques for exploring how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net These methods are fundamental in drug discovery and design. beilstein-journals.orgdartmouth.edu

Analysis of Ligand-Target Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. chemrevlett.com For this compound, docking studies could be used to investigate its potential to bind to various receptors. The analysis focuses on identifying key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. The morpholine ring's oxygen and nitrogen atoms, along with the carbonyl oxygen of the propanone group, are potential hydrogen bond acceptors or donors, which could facilitate strong binding to the active site of a protein.

Structure-Activity Relationship (SAR) Studies based on Chemical Properties

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods can quantify chemical properties, known as molecular descriptors, that influence this activity. By systematically modifying the structure of this compound—for instance, by adding substituents to the morpholine ring or altering the propanone side chain—and calculating the resulting changes in electronic and steric properties, a computational SAR model can be developed. This model can then predict the activity of new, unsynthesized derivatives, guiding the design of molecules with enhanced biological effects.

Conformational Analysis using Computational Methods

Molecules are not static but exist as an ensemble of different spatial arrangements, or conformations. dntb.gov.uanih.gov Conformational analysis identifies the most stable, low-energy conformations of a molecule, which are crucial for understanding its interactions with biological targets. mdpi.com For this compound, the flexibility of the propanone side chain and the puckering of the morpholine ring allow for multiple conformations. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space to identify the global and local energy minima. The morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net Understanding the preferred conformation is essential, as it dictates the three-dimensional shape of the molecule and its ability to fit into a receptor's binding site.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Applications of 1 Morpholin 3 Yl Propan 1 One and Its Derivatives in Advanced Organic Synthesis

Role as Synthetic Building Blocks and Intermediates in Complex Molecule Construction

The C-functionalized morpholine (B109124) scaffold, exemplified by 1-(Morpholin-3-yl)propan-1-one, serves as a valuable building block for constructing more complex molecular architectures. asischem.comlifechemicals.com The generation of diverse, C-substituted morpholine derivatives is a key strategy in medicinal chemistry for expanding chemical diversity in small molecule screening collections. nih.govacs.org These scaffolds can be systematically modified to vary regiochemistry and stereochemistry, providing a synthetically efficient route to compounds with unique substitution patterns for targeting a wide array of biological targets. nih.gov

Researchers have developed synthetic strategies starting from enantiomerically pure amino acids and amino alcohols to produce collections of substituted morpholines. nih.govacs.org These libraries of diverse morpholine derivatives can be directly used in fragment screening or incorporated as key intermediates in the synthesis of larger, more complex molecules. nih.govacs.org The morpholine ring's presence can enhance the potency of a molecule through specific interactions with target proteins or favorably modify its pharmacokinetic properties. e3s-conferences.org This versatility makes morpholine derivatives, including structures related to this compound, crucial intermediates in the development of novel therapeutic agents and other functional organic compounds. researchgate.nete3s-conferences.org

Utilization as Ligands and Catalysts in Stereoselective Transformations

The inherent structural features of the morpholine ring, particularly the presence of nitrogen and oxygen atoms with lone pairs of electrons, allow its derivatives to function as ligands and catalysts in stereoselective reactions.

In the field of asymmetric organocatalysis, proline and its derivatives have been extensively studied for their ability to catalyze reactions with high enantioselectivity. researchgate.netresearchgate.net While the pyrrolidine (B122466) nucleus is often considered more efficient, morpholine derivatives have emerged as a viable, though less exploited, class of organocatalysts. researchgate.netnih.gov The lower reactivity of morpholine-enamines is often attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the corresponding enamine. nih.gov

Despite these challenges, studies have demonstrated that carefully designed morpholine-based organocatalysts can be highly efficient for certain transformations. For instance, in the Michael addition reaction between aldehydes and nitroolefins, specific chiral morpholine derivatives have been shown to provide excellent conversion, diastereoselectivity (d.e.), and enantioselectivity (e.e.). nih.gov

| Aldehyde Substrate | Conversion (%) | d.e. (%) | e.e. (%) |

|---|---|---|---|

| Propanal | 99 | 99 | 80 |

| Butanal | 85 | 99 | 84 |

| Pentanal | 80 | 99 | 85 |

| Hexanal | 75 | 99 | 88 |

This table summarizes the effectiveness of a specific chiral morpholine organocatalyst, demonstrating that high diastereoselectivity and good enantioselectivity can be achieved. Data extracted from a study on morpholine-based organocatalysts. nih.gov

The nitrogen and oxygen atoms within the morpholine scaffold provide two potential coordination sites, allowing derivatives to act as bidentate or monodentate ligands for various transition metals. This coordination can be pivotal in metal-catalyzed stereoselective transformations. While specific examples detailing the use of this compound as a ligand are not extensively documented, the general principle is well-established within the broader family of morpholine-containing compounds. For instance, palladium-catalyzed coupling reactions have been employed in the synthesis of complex morpholine structures, highlighting the compatibility of the scaffold with transition metal chemistry. e3s-conferences.org By designing chiral morpholine-based ligands, it is possible to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of catalyzed reactions such as asymmetric hydrogenations, cross-couplings, or allylic alkylations.

Development of Chiral Auxiliaries Based on Morpholine Scaffolds

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. wikipedia.orgscispace.com The inherent chirality of substituted morpholines makes their scaffolds excellent candidates for the development of new chiral auxiliaries. lifechemicals.com

The synthesis of enantiomerically pure substituted morpholines from the chiral pool (e.g., amino acids) provides access to rigid, conformationally defined structures. nih.govresearchgate.net When such a chiral morpholine derivative is attached to a prochiral substrate, one face of the substrate is typically shielded by the auxiliary's structure. This steric hindrance directs the approach of a reagent to the opposite, less hindered face, resulting in a highly diastereoselective transformation. nih.gov The development of chiral auxiliaries based on scaffolds like oxazolidinones, which are structurally related to morpholinones, has proven highly successful in asymmetric aldol (B89426) reactions, achieving almost complete diastereofacial selectivity. scispace.com The morpholine scaffold offers similar potential for creating robust and recoverable auxiliaries for a wide range of asymmetric syntheses. lifechemicals.com

Applications in Material Science through Chemical Modification (e.g., Corrosion Inhibition Mechanisms based on Electronic Structure and Chemical Interactions)

Beyond synthesis, morpholine derivatives have significant applications in material science, most notably as corrosion inhibitors for various metals and alloys, including steel and aluminum. mdpi.comscirp.orgampp.org The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. ampp.orgmdpi.comchemtexltd.com

The inhibition mechanism involves both physical and chemical adsorption. mdpi.com The lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring, as well as π-electrons from other substituents on the molecule, can be donated to the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds (chemisorption). mdpi.commdpi.com Additionally, electrostatic interactions can contribute to the adsorption process (physisorption). mdpi.com This adsorption process blocks the active sites for corrosion and creates a barrier that hinders the diffusion of corrosive species like chloride ions and oxygen to the metal surface. mdpi.comampp.org

Quantum chemical calculations and Density Functional Theory (DFT) studies have been employed to correlate the molecular and electronic structure of morpholine inhibitors with their performance. mdpi.comscirp.org Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and adsorption energy are calculated to predict inhibition efficiency. mdpi.comscirp.org A higher E_HOMO value indicates a greater tendency to donate electrons to the metal, while a lower ΔE suggests higher reactivity and stronger adsorption. mdpi.com These computational studies confirm that the nitrogen and oxygen atoms are the primary centers for adsorption. mdpi.com

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|---|

| Morpholine Benzoate | 20# Steel | 3.5% NaCl | Not Specified | >85% | mdpi.com |

| Morpholine Carbonate | 20# Steel | 3.5% NaCl | Not Specified | >85% | mdpi.com |

| 3-morpholino-1-phenylpropan-1-one (B1605873) (MPO) | N80 Steel | 1.0 M HCl | 300 ppm | 90.3% | mdpi.com |

| s-Triazine/morpholino-anilino-pyrazole derivative (1) | C-steel | 1 M HCl | 100 ppm | 97.8% | acs.org |

| s-Triazine/morpholino-anilino-pyrazole derivative (2) | C-steel | 1 M HCl | 80 ppm | 98.5% | acs.org |

This table presents a compilation of research findings on the effectiveness of different morpholine-based compounds as corrosion inhibitors under various experimental conditions. mdpi.commdpi.comacs.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to 1-(Morpholin-3-yl)propan-1-one

Traditional syntheses of morpholines often involve multi-step procedures with harsh reagents. Future research should focus on developing more efficient, scalable, and sustainable pathways to this compound. A primary avenue would be the development of one- or two-step protocols from readily available starting materials.

One promising approach involves the use of ethylene (B1197577) sulfate (B86663) as a key reagent for the annulation of 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org This method offers a redox-neutral and high-yielding conversion, avoiding the use of hazardous reagents like chloroacetyl chloride. chemrxiv.org Adapting this methodology for a precursor to the 3-substituted morpholine (B109124) core could significantly streamline the synthesis. Another area for exploration is the use of palladium-catalyzed carboamination reactions, which have been successfully applied to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Further investigation could adapt this catalytic strategy to introduce the desired substituent at the C3-position. nih.gov

Additionally, multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been shown to produce highly substituted morpholines and could be investigated for the synthesis of the 3-substituted core. nih.gov

| Synthetic Strategy | Key Features | Potential Starting Materials for this compound | Relevant Findings |

| Ethylene Sulfate Annulation | Redox-neutral, high-yielding, uses inexpensive reagents. chemrxiv.orgchemrxiv.org | A suitable 3-substituted-2-aminoethanol derivative. | Enables clean monoalkylation of primary amines, avoiding common multi-step procedures. chemrxiv.orgorganic-chemistry.org |

| Pd-Catalyzed Carboamination | Forms C-substituted morpholines with stereocontrol. nih.gov | An enantiopure N-protected amino alcohol precursor. | Provides access to a broad array of enantiopure cis-3,5-disubstituted morpholines. nih.gov |

| Copper-Catalyzed MCR | One-pot synthesis of highly substituted morpholines. nih.gov | An amino alcohol, an appropriate aldehyde, and a diazo compound. | Effective for a broad range of vicinal amino alcohols and diversely substituted aldehydes. nih.gov |

| Tandem Hydroamination/Hydrogenation | One-pot, catalytic, enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgnih.govacs.org | An ether-containing aminoalkyne substrate. | Affords chiral 3-substituted morpholines in good yield and high enantiomeric excess. nih.govacs.org |

Advanced Chiral Synthesis Strategies for Stereoisomers

The C3-position of this compound is a stereocenter, meaning the compound exists as (R) and (S) enantiomers. As biological activity is often enantiomer-specific, the development of advanced stereoselective synthetic strategies is crucial. Future work should aim to produce each enantiomer with high purity.

Several asymmetric strategies can be envisioned. One of the most powerful approaches is asymmetric catalysis . A tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been successfully used for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgnih.govacs.org This method, employing a ruthenium catalyst with a chiral ligand, achieves excellent enantiomeric excesses (>95% ee) and could be directly applicable. nih.govacs.org Another catalytic approach is the asymmetric hydrogenation of dehydromorpholine precursors using rhodium complexes with large bite-angle bisphosphine ligands. rsc.orgnih.govsemanticscholar.org

Other strategies include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids (e.g., serine), to pre-install the stereocenter before the cyclization to form the morpholine ring. nih.gov

Substrate-Controlled Synthesis: Ring-opening of activated chiral aziridines with organocuprates followed by ring annulation can produce enantiopure 3-substituted morpholines. acs.org

Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture of a synthetic intermediate, allowing for the separation of the two stereoisomers. nih.gov

| Strategy | Description | Key Advantage | Relevant Findings |

| Asymmetric Transfer Hydrogenation | A cyclic imine intermediate is reduced enantioselectively using a chiral Ru catalyst. nih.govacs.org | High enantioselectivity (>95% ee) in a one-pot reaction. | Hydrogen-bonding interactions between the substrate and the catalyst are crucial for high enantiomeric excess. nih.govacs.org |

| Asymmetric Hydrogenation | A prochiral dehydromorpholine is hydrogenated using a chiral Rh catalyst. rsc.orgnih.gov | Can provide quantitative yields and excellent enantioselectivities. | The choice of N-protecting group on the substrate significantly impacts enantioselectivity. nih.gov |

| Chiral Aziridine (B145994) Ring-Opening | An enantiopure N-activated aziridine is opened by a nucleophile, setting the C3-stereocenter. acs.org | Highly regio- and stereoselective. | The N-protecting group (e.g., N-Bts) can be removed under mild conditions. acs.org |

In-depth Mechanistic Studies through Integrated Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and controlling stereoselectivity. Future research should integrate computational modeling with experimental studies.

Computational approaches , particularly Density Functional Theory (DFT), can be employed to map potential energy surfaces for key reaction steps, such as the morpholine ring-closure and the N-acylation. nih.govresearchgate.netresearchgate.net Such studies can elucidate transition state geometries, activation energies, and the role of catalysts, providing insights into the origins of regio- and stereoselectivity. nih.gov For example, DFT calculations could model the interaction between a chiral catalyst and a substrate in an asymmetric synthesis, explaining why a particular enantiomer is formed preferentially. nih.govacs.org

Experimental mechanistic studies would complement these computational models. Techniques could include:

Kinetic analysis to determine reaction orders and rate-determining steps.

Isotopic labeling studies to trace the path of atoms throughout the reaction sequence.

In-situ spectroscopic monitoring (e.g., NMR, IR) to identify and characterize reaction intermediates.

This combined approach would provide a comprehensive picture of the reaction landscape, enabling rational, rather than empirical, optimization of the synthesis.

Development of New Catalytic Systems for Specific Morpholine Functionalization

Catalysis is key to modern, efficient organic synthesis. Future research should focus on developing novel catalytic systems specifically tailored for the synthesis and functionalization of the this compound scaffold.

For the construction of the 3-substituted morpholine ring, research could explore catalysts beyond the established palladium, ruthenium, and copper systems. organic-chemistry.orgnih.govnih.gov For instance, developing earth-abundant metal catalysts (e.g., iron, zinc) would offer more sustainable and cost-effective alternatives. organic-chemistry.orgresearchgate.net

For the N-acylation step, moving beyond traditional reagents towards catalytic N-acylation would be a significant advance. Chiral isothiourea organocatalysts have been shown to effectively catalyze the atroposelective N-acylation of N-aminoindoles with aroyl chlorides, suggesting that similar organocatalytic approaches could be developed for the N-propanoylation of the 3-substituted morpholine precursor. dicp.ac.cn

Furthermore, catalysts that allow for late-stage functionalization of the morpholine ring would be highly valuable. This would enable the synthesis of a parent this compound molecule which could then be selectively modified at other positions (C2, C5, C6) to create a library of analogs for structure-activity relationship studies.

| Catalyst Type | Potential Application | Rationale |

| Chiral Ruthenium Complexes | Asymmetric transfer hydrogenation for ring formation. nih.govacs.org | Proven high efficiency and enantioselectivity for 3-substituted morpholines. nih.govacs.org |

| Chiral Rhodium-Diphosphine Complexes | Asymmetric hydrogenation of dehydromorpholine precursors. rsc.orgnih.gov | Effective for creating chiral centers via hydrogenation of C=C bonds. nih.gov |

| Isothiourea Organocatalysts | Catalytic N-acylation with propanoyl chloride or anhydride. dicp.ac.cn | Avoids stoichiometric activating agents and offers potential for asymmetric control. dicp.ac.cn |

| Earth-Abundant Metal Catalysts (e.g., Fe, Zn) | Cyclization and other C-N or C-O bond-forming reactions. organic-chemistry.orgresearchgate.net | Offers a more sustainable and economical alternative to precious metal catalysts. |

Design and Synthesis of Chemically Modified Analogs for Probing Molecular Interactions

The this compound scaffold serves as an excellent starting point for creating a library of chemically modified analogs to probe interactions with biological targets. The morpholine ring is a known pharmacophore that can improve solubility and metabolic stability, making its derivatives attractive for drug discovery. nih.govnih.gov

Future research should focus on the systematic modification of different parts of the molecule to establish a clear structure-activity relationship (SAR). nih.gove3s-conferences.orge3s-conferences.org

Key modifications could include:

Varying the C3-substituent: Replacing the hydrogen at C3 (assuming the parent is unsubstituted there) with various small alkyl, aryl, or functionalized groups to probe the steric and electronic requirements of a potential binding pocket.

Modifying the N-acyl group: Altering the length and branching of the alkyl chain (e.g., replacing propanoyl with acetyl, isobutyryl, or benzoyl) could modulate lipophilicity and interactions with target proteins. ub.edu

Substitution on the morpholine ring: Introducing substituents at the C2, C5, or C6 positions could impart conformational rigidity or introduce new interaction points.

The design of these analogs can be guided by computational methods such as molecular docking, which can predict how different modifications might alter the binding affinity of the molecule to a specific protein target. nih.gov The synthesized libraries of analogs would be invaluable for screening against various biological targets, potentially identifying new lead compounds for therapeutic development. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-(Morpholin-3-yl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A typical route involves reacting morpholine derivatives with propanoyl chloride under anhydrous conditions. Key factors include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type acylation, as seen in analogous ketone syntheses .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and reduce side reactions .

- Temperature control : Maintaining 0–5°C during exothermic steps prevents decomposition .

Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify the morpholine ring (δ 2.5–3.5 ppm for N-CH₂) and ketone carbonyl (δ 205–210 ppm) .

- IR spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and morpholine C-O-C asymmetric vibration (~1100 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; mobile phase: acetonitrile/water (70:30) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Methodological Answer:

SCXRD provides precise bond lengths, angles, and conformation of the morpholine ring. Critical steps include:

- Crystallization : Slow vapor diffusion (e.g., ether into dichloromethane solution) to obtain high-quality crystals .

- Data refinement : SHELX software refines anisotropic displacement parameters and validates hydrogen bonding networks .

- Validation : Check for R-factor convergence (<0.05) and ADDSYM symmetry checks to avoid overinterpretation .

Advanced: How do electronic effects of the morpholine ring influence reactivity compared to other morpholinyl ketones?

Methodological Answer:

The morpholine ring’s electron-donating N-atom increases electron density at the carbonyl, reducing electrophilicity. Comparative studies with analogs (e.g., 1-(3-(Difluoromethyl)phenyl)propan-1-one) show:

- Nucleophilic attack : Morpholinyl derivatives exhibit slower reaction rates with Grignard reagents than electron-deficient aryl ketones .

- Tautomerism : Stabilization of enol forms is less pronounced due to morpholine’s inductive effects .

DFT calculations (e.g., Mulliken charges) quantify these effects .

Advanced: What strategies address conflicting biological activity data for this compound across assays?

Methodological Answer:

- Assay validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Metabolite screening : LC-MS identifies degradation products that may interfere with activity .

- Comparative SAR : Compare with structurally related compounds (e.g., 1-(3-Chlorophenyl)propan-1-one) to isolate functional group contributions .

Advanced: How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

- LogD calculation : Use software like MolFinder to estimate partition coefficients (e.g., LogD ~2.5 at pH 7.4), indicating moderate lipophilicity .

- ADMET prediction : Tools like SwissADME assess bioavailability (%F >50%) and CYP450 inhibition risks .

- Solubility modeling : COSMO-RS predicts aqueous solubility (~1.2 mg/mL), guiding formulation strategies .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation of the morpholine ring .

- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to light, which may degrade the ketone .

- Stability testing : Monitor via periodic HPLC to detect decomposition products (e.g., morpholine oxide) .

Advanced: How does the morpholine ring affect interactions with biological targets compared to non-heterocyclic analogs?

Methodological Answer:

- Hydrogen bonding : The morpholine oxygen acts as a hydrogen bond acceptor, enhancing binding to serine proteases (e.g., trypsin-like enzymes) .

- Conformational rigidity : The ring’s chair conformation restricts rotational freedom, improving selectivity for G-protein-coupled receptors .

- Comparative docking : Molecular dynamics simulations show stronger binding affinity (~2×) compared to cyclohexyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.